molecular formula C16H16O3 B8320371 Ethyl 3-(m-tolyloxy)benzoate

Ethyl 3-(m-tolyloxy)benzoate

Cat. No. B8320371
M. Wt: 256.30 g/mol
InChI Key: BGYJAOOVRHKNEL-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

A mixture of m-tolylboronic acid (0.164 g; 1.20 mmol), copper acetate (0.219 g; 1.20 mmol), pyridine (0.097 mL; 1.20 mmol) and ethyl 3-hydroxybenzoate (0.100 g; 0.602 mmol) in dichloromethane (5 mL) was stirred at room temperature under nitrogen for 24 hours. The reaction mixture was filtered through celite, concentrated under reduced pressure and the residue purified by column chromatography on silica (eluent 2 to 20% ethyl acetate in heptane) to yield 0.084 g (54%) of the title compound which was used without further purification.
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
0.097 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.219 g
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3](B(O)O)[CH:2]=1.N1C=CC=CC=1.[OH:17][C:18]1[CH:19]=[C:20]([CH:26]=[CH:27][CH:28]=1)[C:21]([O:23][CH2:24][CH3:25])=[O:22]>ClCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([O:17][C:18]2[CH:19]=[C:20]([CH:26]=[CH:27][CH:28]=2)[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH:2]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.164 g
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)C
Name
Quantity
0.097 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.219 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica (eluent 2 to 20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC=1C=C(C(=O)OCC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.084 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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